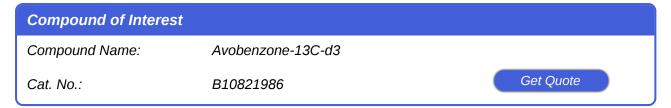


In-Depth Technical Guide to the Commercial Availability of Avobenzone-13C-d3

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For researchers, scientists, and drug development professionals requiring a stable, isotopically labeled internal standard for the quantification of avobenzone, **Avobenzone-13C-d3** serves as a critical analytical tool. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a representative experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Commercial Availability and Suppliers

Avobenzone-13C-d3 is readily available for research purposes from several specialized chemical suppliers. It is important to note that this product is intended for research use only and is not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed directly with the vendors.

Table 1: Commercial Suppliers of Avobenzone-13C-d3



Supplier	Available Quantities	Contact Information
Cayman Chemical	1 mg, 5 mg, 10 mg	INVALID-LINK[1][2]
Clinivex	10 mg, 50 mg, 100 mg	INVALID-LINK[3]
Adva Tech Group Inc.	10 mg	INVALID-LINK
CP Lab Safety	5 mg	INVALID-LINK
MedchemExpress	Inquire for details	INVALID-LINK[4]
Daicel Pharma	Inquire for details	INVALID-LINK

Technical and Physical Properties

Avobenzone-13C-d3 is a high-purity, stable isotope-labeled version of avobenzone, a widely used UVA filter in sunscreen products. The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

Table 2: Chemical and Physical Data of Avobenzone-13C-d3



Property	Value	Source
Chemical Name	1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-13C-d3)phenyl]-1,3-propanedione	Cayman Chemical
Synonyms	BMDBM-13C-d3, Butyl Methoxydibenzoylmethane- 13C-d3	Cayman Chemical
CAS Number	2933758-47-3	Cayman Chemical
Molecular Formula	C19[¹³ C]H19D3O3	Cayman Chemical
Molecular Weight	314.4 g/mol	Cayman Chemical
Purity	≥99% deuterated forms (d1-d3)	Cayman Chemical
Appearance	Solid	Cayman Chemical
Solubility	Soluble in Acetonitrile, DMF, and DMSO	GlpBio, ChemicalBook, Cayman Chemical
Storage	-20°C	Labchem

Experimental Protocol: Quantification of Avobenzone in a Matrix using LC-MS/MS with Avobenzone-13C-d3 as an Internal Standard

The following is a representative protocol for the quantification of avobenzone in a given matrix (e.g., plasma, tissue homogenate, or environmental sample) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method utilizes **Avobenzone-13C-d3** as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Materials and Reagents

Avobenzone (unlabeled analytical standard)



- Avobenzone-13C-d3 (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Sample matrix (e.g., blank plasma)
- Appropriate solid-phase extraction (SPE) or protein precipitation reagents

Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve avobenzone and Avobenzone-13C-d3 in methanol to prepare primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of avobenzone by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
- Internal Standard Working Solution: Prepare a working solution of Avobenzone-13C-d3 at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation

- Calibration Standards and Quality Controls (QCs): Spike a known volume of the blank matrix
 with the appropriate avobenzone working standard solutions to create a calibration curve
 and QC samples at different concentration levels.
- Internal Standard Addition: Add a fixed volume of the Avobenzone-13C-d3 internal standard working solution to all samples, calibration standards, and QCs.
- Extraction: Perform sample extraction using a suitable method such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove matrix interferences.



 Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used.
 - Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.
 - Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS) System:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Avobenzone: Determine the optimal precursor to product ion transition (e.g., m/z 311.1
 → 177.1).
 - Avobenzone-13C-d3: Determine the optimal precursor to product ion transition (e.g., m/z 315.1 → 181.1).
 - Optimize other MS parameters such as collision energy and declustering potential for both analytes.

Data Analysis

- Integrate the peak areas for both avobenzone and Avobenzone-13C-d3.
- Calculate the ratio of the peak area of avobenzone to the peak area of Avobenzone-13Cd3.

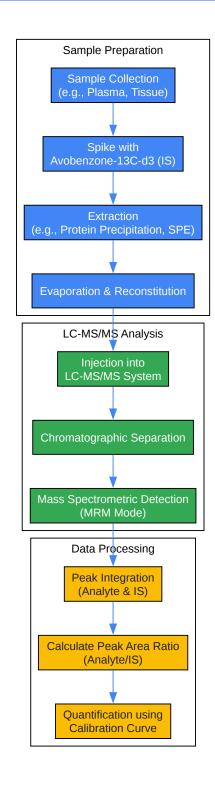


- Construct a calibration curve by plotting the peak area ratio against the concentration of the avobenzone calibration standards.
- Determine the concentration of avobenzone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for using **Avobenzone-13C-d3** as an internal standard in a quantitative LC-MS analysis.





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